

# Gene Expression Response to Azelastine and Fluticasone Propionate Combination Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                   |           |
|----------------------|-----------------------------------|-----------|
| Compound Name:       | Azelastine/fluticasone propionate |           |
| Cat. No.:            | B1243135                          | Get Quote |

### For Immediate Release

This technical guide provides an in-depth analysis of the gene expression changes observed in response to treatment with a combination of Azelastine (AZE) and Fluticasone Propionate (FP) nasal spray. The information is targeted towards researchers, scientists, and professionals in drug development interested in the molecular mechanisms underlying the enhanced clinical efficacy of this combination therapy in allergic rhinitis.

### **Executive Summary**

The combination of the antihistamine Azelastine and the corticosteroid Fluticasone Propionate has demonstrated superior efficacy in managing allergic rhinitis symptoms compared to monotherapy with either agent. This guide delves into the transcriptomic changes that underpin this enhanced effect. Based on a key study by Watts et al. (2022), this document summarizes the quantitative gene expression data, details the experimental methodologies, and visualizes the key signaling pathways and workflows. The findings indicate that the AZE/FP combination induces a distinct and more modest gene expression profile in the nasal mucosa compared to FP monotherapy, suggesting alternative or synergistic pathways of action that lead to symptom reduction while potentially avoiding extensive local immune suppression.

# **Quantitative Data Summary**



The following tables summarize the key quantitative data on differentially expressed genes (DEGs) in the nasal mucosa of patients with moderate to severe persistent dust mite allergic rhinitis following a 7-day treatment period. Data is presented for Azelastine (AZE) monotherapy, Fluticasone Propionate (FP) monotherapy, and the **Azelastine/Fluticasone Propionate** (AZE/FP) combination therapy.

Table 1: Summary of Differentially Expressed Genes (DEGs) by Treatment Group[1][2][3]

| Treatment<br>Group                                   | Total<br>Number of<br>DEGs | Number of<br>Downregula<br>ted Genes | Log2 Fold<br>Change<br>Range<br>(Downregul<br>ated) | Number of<br>Upregulate<br>d Genes | Log2 Fold<br>Change<br>Range<br>(Upregulate<br>d) |
|------------------------------------------------------|----------------------------|--------------------------------------|-----------------------------------------------------|------------------------------------|---------------------------------------------------|
| Azelastine<br>(AZE)                                  | 5                          | 1                                    | -1.68                                               | 4                                  | 0.59 to 1.19                                      |
| Fluticasone<br>Propionate<br>(FP)                    | 206                        | 182                                  | -2.57 to -0.45                                      | 24                                 | 0.49 to 1.40                                      |
| Azelastine/Fl<br>uticasone<br>Propionate<br>(AZE/FP) | 16                         | 10                                   | -1.53 to -0.58                                      | 6                                  | 1.07 to 1.62                                      |

Table 2: Top Differentially Expressed Genes by Treatment Group

Note: The complete list of the top 10 differentially expressed genes with their specific fold changes and p-values was not available in the public domain at the time of this guide's compilation. The following are the top reported DEGs from the key study by Watts et al. (2022). [4]



| Treatment Group                            | Top Reported Differentially<br>Expressed Genes              | Regulation                                        |
|--------------------------------------------|-------------------------------------------------------------|---------------------------------------------------|
| Azelastine (AZE)                           | APOE, TPTE, CAMP                                            | Downregulated (APOE),<br>Upregulated (TPTE, CAMP) |
| Fluticasone Propionate (FP)                | AMICA1, GZMB, LTB                                           | Downregulated                                     |
| Azelastine/Fluticasone Propionate (AZE/FP) | Specific top DEGs not detailed in the available literature. | -                                                 |

# **Experimental Protocols**

The following section details the methodology employed in the key cited study by Watts et al. (2022) to investigate the gene expression changes in response to AZE, FP, and AZE/FP.[1][2] [3]

### **Study Design and Patient Population**

- Study Design: A parallel-group, randomized study.
- Participants: Patients with moderate to severe persistent dust mite allergic rhinitis.
- Treatment Arms:
  - Azelastine (AZE) nasal spray (125 μ g/spray ), n=16
  - Fluticasone Propionate (FP) nasal spray (50 μ g/spray ), n=14
  - $\circ$  Azelastine/Fluticasone Propionate (AZE/FP) combination spray (125  $\mu$ g AZE and 50  $\mu$ g FP/spray), n=14
- Treatment Duration: 7 days, with twice-daily administration.

### **Sample Collection**

 Sample Type: Nasal brushing and lavage lysate samples were collected from the nasal mucosa. Peripheral blood samples were also collected.



 Timing: Samples were collected before the start of treatment (baseline) and after the 7-day treatment period.

### **Gene Expression Analysis**

- RNA Extraction: Purified RNA was extracted from the collected nasal and peripheral blood samples.
- Gene Expression Profiling: Analysis of 760 immune-related genes was performed using the NanoString nCounter platform.
- Data Analysis: Differentially expressed genes were identified by comparing post-treatment gene expression levels to baseline levels for each treatment group. Pathway enrichment analysis was conducted to identify the biological pathways significantly affected by the differentially expressed genes.

# Visualizations: Workflows and Signaling Pathways Experimental Workflow





Click to download full resolution via product page

Overview of the experimental workflow.

# Signaling Pathways Modulated by AZE/FP Combination Therapy

The pathway enrichment analysis for the differentially expressed genes in the AZE/FP treatment group identified several key signaling pathways. The following diagrams illustrate a simplified representation of these pathways.

1. Cytokine Signaling in the Immune System





Click to download full resolution via product page

Simplified cytokine signaling pathway.

2. PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling





Click to download full resolution via product page

Regulation of the PI3K/AKT signaling pathway.

### 3. Hemostasis Pathway





Click to download full resolution via product page

Overview of the hemostasis pathway.

### **Discussion**

The gene expression data reveals distinct molecular responses to the different treatment regimens. Fluticasone Propionate monotherapy induced a broad downregulation of immune-related genes, consistent with its known anti-inflammatory mechanism of action as a corticosteroid. In contrast, Azelastine monotherapy had a very limited impact on gene expression, which aligns with its primary function as a histamine H1 receptor antagonist.

The combination of AZE/FP resulted in a surprisingly modest number of differentially expressed genes compared to FP alone. This suggests that the enhanced clinical benefit of the



combination therapy may not be due to a simple additive or synergistic suppression of a larger number of inflammatory genes. Instead, the AZE/FP combination appears to modulate a more select group of genes and pathways.

The enrichment of pathways such as "Cytokine Signaling in Immune system," "PI5P, PP2A, and IER3 Regulate PI3K/AKT Signaling," and "Hemostasis" in the AZE/FP group points towards a more nuanced mechanism of action. This could involve the fine-tuning of specific immune signaling cascades and cellular processes that are not as prominently affected by FP monotherapy. The modulation of the PI3K/AKT pathway, which is involved in cell survival and proliferation, and the hemostasis pathway, suggests that the combination therapy may have effects beyond the classic anti-inflammatory pathways targeted by corticosteroids.

### Conclusion

The transcriptomic analysis of nasal mucosal tissue provides valuable insights into the molecular mechanisms underlying the clinical efficacy of Azelastine and Fluticasone Propionate combination therapy. The distinct and focused gene expression profile induced by the AZE/FP spray suggests a multifactorial mechanism of action that goes beyond broad immune suppression. Further research is warranted to elucidate the specific roles of the differentially expressed genes and the enriched signaling pathways in mediating the enhanced symptom relief observed with the combination treatment. This deeper understanding will be crucial for the development of more targeted and effective therapies for allergic rhinitis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Priming mucosal pathogen-agnostic innate immunity with an intranasal TLR2/6 agonist in an aged population - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Gene Expression Response to Azelastine and Fluticasone Propionate Combination Therapy: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243135#gene-expression-changes-in-response-to-azelastine-fluticasone-propionate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com